

Chapter 1: Intrinsic Stability Profile of Nirmatrelvir

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Compound of Interest

Compound Name: *Descyano nirmatrelvir acetamide*

CAS No.: 2755812-81-6

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Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify the likely degradation products and pathways of an active pharmaceutical ingredient (API). As per International Conference on Harmonisation (ICH) guidelines, this involves subjecting the API to conditions more severe than accelerated stability testing.

Studies have consistently shown that nirmatrelvir is a chemically stable molecule under several stress conditions. It exhibits notable resistance to photolytic, thermal, and neutral hydrolytic degradation[1][2][3]. However, its chemical structure, which contains multiple hydrolyzable functional groups—specifically three amide moieties and a nitrile function—renders it susceptible to degradation under acidic and basic conditions[4]. While generally stable to oxidation, some degradation has been observed under specific oxidative stressors[5][6].

The primary vulnerability of nirmatrelvir lies in its hydrolytic instability in both acidic and basic environments, which has been identified as the principal degradation route[1][4][7]. These hydrolytic degradation processes follow pseudo-first-order kinetics[1][3][7].

Chapter 2: Key Degradation Pathways

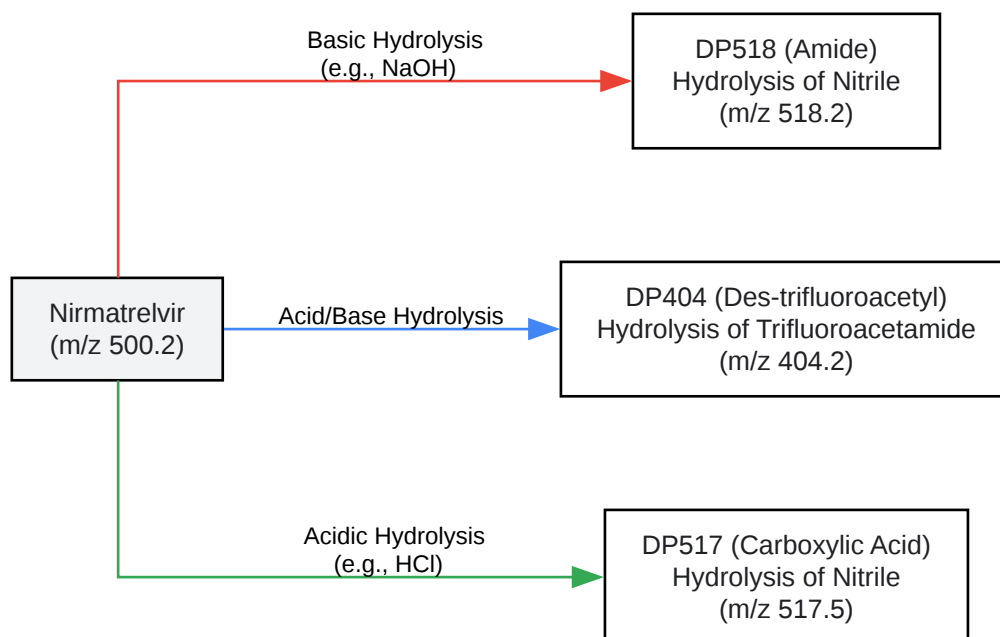
The degradation of nirmatrelvir is not indiscriminate. Despite possessing four potentially hydrolyzable functional groups, stress studies reveal a selective process, primarily targeting two specific sites on the molecule: the nitrile group and the trifluoroacetamide moiety[4].

Hydrolytic Degradation

Under acidic and basic conditions, hydrolysis is the predominant mechanism of degradation. The process leads to the formation of several key degradation products (DPs).

- **Basic Conditions:** In an alkaline environment (e.g., pH 13), the degradation is primarily initiated by a nucleophilic attack of a hydroxide ion on the carbon of the nitrile group. This leads to the formation of an amide, which can exist in tautomeric forms[4]. A major degradant with an m/z of 518.2 $[M+H]^+$ has been characterized under these conditions[2][8].
- **Acidic Conditions:** Under acidic stress (e.g., pH 1), hydrolysis also occurs, leading to degradation products, some of which are common to those formed under basic conditions[4]. The two primary products identified are often referred to by their mass, DP517 and DP403[4][9].

The following diagram illustrates the selective hydrolytic pathways of nirmatrelvir.



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Caption: Primary hydrolytic degradation pathways of nirmatrelvir.

Oxidative Degradation

While nirmatrelvir is largely stable under common oxidative stress conditions (e.g., hydrogen peroxide), degradation has been induced using specific radical initiators like 2,2-azobisisobutyronitrile[5][6]. This indicates that while the molecule is robust against many oxidizing agents, it is not entirely immune to radical-based oxidative degradation, a factor to consider during manufacturing and storage if such initiators are present.

Chapter 3: Characterization of Major Degradation Products

The identification and structural elucidation of degradation products are critical for safety assessment. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), such as Quadrupole Time-of-Flight (QTOF), are the definitive techniques for this purpose[4][5][6].

The table below summarizes the key degradation products of nirmatrelvir identified through forced degradation studies.

Degradation Product (DP)	Observed m/z ([M+H] ⁺)	Formation Condition(s)	Proposed Structural Modification	Reference(s)
DP518	518.2	Alkaline Hydrolysis	Hydrolysis of the nitrile group to a primary amide.	[2][8]
DP517	517.5	Acidic Hydrolysis	Hydrolysis of the nitrile group to a carboxylic acid.	[4]
DP404 / DP403	~404.2	Acidic and Basic Hydrolysis	Hydrolysis of the trifluoroacetamide moiety to a primary amine.	[4]
DP2 & DP3	Not specified	Hydrolytic & Oxidative	Unspecified structures with potential teratogenic effects.	[5][6]

Note: The exact mass and nomenclature may vary slightly between different studies.

Chapter 4: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.

Chromatographic Separation & Workflow

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating nirmatrelvir from its more polar degradation products[5][10][11]. The causality behind this choice lies in the ability of C8 or C18 stationary phases to effectively retain the relatively nonpolar nirmatrelvir while allowing the more polar, hydrophilic degradation products (e.g., those with new carboxylic acid or amine groups) to elute earlier.

The typical analytical workflow for a forced degradation study is a self-validating system designed to ensure data integrity.

Caption: Standard workflow for nirmatrelvir forced degradation studies.

Chapter 5: Experimental Protocols

The following protocols are representative examples derived from published, validated methods. They are intended for instructional purposes and should be fully validated by the end-user for their specific application.

Protocol: Forced Degradation (Stress Testing)

Objective: To induce the degradation of nirmatrelvir under controlled hydrolytic stress conditions.

Materials:

- Nirmatrelvir API
- Hydrochloric Acid (HCl), e.g., 1 M or 5 M^{[2][4]}
- Sodium Hydroxide (NaOH), e.g., 0.1 M or 0.5 M^{[2][7]}
- HPLC-grade water and methanol/acetonitrile
- Volumetric flasks, pipettes, thermostated water bath

Procedure:

- Stock Solution Preparation: Accurately weigh and dissolve nirmatrelvir in a suitable solvent (e.g., methanol or acetonitrile/water diluent) to prepare a stock solution of known concentration (e.g., 1000 µg/mL)^[7].
- Acid Hydrolysis: a. Pipette a known volume of the stock solution into a volumetric flask. b. Add an equal volume of HCl solution (e.g., 2 M HCl)^[7]. c. Heat the solution in a water bath at a specified temperature (e.g., 70-80 °C) for a defined period (e.g., 2-4 hours)^[7]. d. After the incubation period, cool the solution to room temperature. e. Carefully neutralize the

solution with an equivalent amount of NaOH. f. Dilute to the final volume with mobile phase or diluent to achieve the target analytical concentration (e.g., 100 µg/mL)[7].

- Alkaline Hydrolysis: a. Pipette a known volume of the stock solution into a volumetric flask. b. Add an equal volume of NaOH solution (e.g., 0.1 M NaOH)[7]. c. Heat the solution in a water bath (e.g., 50-70 °C) for a defined period (e.g., 0.5-2 hours)[7]. d. After incubation, cool to room temperature and neutralize with an equivalent amount of HCl. e. Dilute to the final volume with mobile phase or diluent to the target analytical concentration[7].
- Control Sample: Prepare a control sample by diluting the stock solution with diluent to the same final concentration without subjecting it to stress conditions.
- Analysis: Analyze the stressed and control samples immediately using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify nirmatrelvir in the presence of its degradation products.

Rationale: The choice of a phosphate buffer controls the pH of the mobile phase, ensuring consistent ionization states of the analyte and degradants, which leads to reproducible retention times. Acetonitrile is selected as the organic modifier for its elution strength and UV transparency.

Parameter	Condition	Rationale
Column	C8 or C18 (e.g., 250 mm x 4.6 mm, 5 μm)	Provides excellent hydrophobic retention and resolution.
Mobile Phase	Isocratic or Gradient Elution	
A: 0.1% Formic Acid or Phosphate Buffer (e.g., 5 mM KH ₂ PO ₄ , pH 4.0)	Buffering agent to control pH; acid modifier to improve peak shape.	
B: Acetonitrile	Organic modifier to elute the analyte.	
Composition	e.g., Buffer:Acetonitrile (40:60, v/v)	Optimized ratio to achieve good separation in a reasonable runtime.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Detection (UV/PDA)	210-225 nm	Wavelength of sufficient absorbance for nirmatrelvir[1][5].
Column Temperature	40 °C	Reduces viscosity and can improve peak efficiency[1].
Injection Volume	10 μL	Standard volume for quantitative analysis.

System Suitability Test (SST): Before sample analysis, inject a standard solution of nirmatrelvir and a stressed sample to verify:

- Resolution: The resolution between the nirmatrelvir peak and the closest eluting degradation product must be >2.0.
- Tailing Factor: The tailing factor for the nirmatrelvir peak should be <1.5.

- Reproducibility (%RSD): The relative standard deviation for replicate injections of the standard should be <2.0%.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the System Suitability Test to ensure the system is operating correctly.
- Inject the control and stressed samples (from Protocol 5.1).
- Integrate the peak areas for nirmatrelvir and all degradation products.
- Calculate the percentage of nirmatrelvir remaining and the percentage of each degradation product relative to the initial concentration.

Conclusion

The intrinsic stability of nirmatrelvir is robust under photolytic, thermal, and neutral conditions. However, it is susceptible to selective hydrolysis at its nitrile and trifluoroacetamide moieties under both acidic and alkaline stress. This guide has outlined these primary degradation pathways, characterized the major resulting products, and provided a framework of validated analytical methodologies and protocols for their study. This knowledge is fundamental for drug development professionals to ensure the quality, safety, and efficacy of nirmatrelvir-containing drug products through scientifically sound formulation development, stability testing, and quality control.

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